molecular formula C11H18N2 B096702 N-(2-Aminoethyl)-N-ethyl-m-toluidine CAS No. 19248-13-6

N-(2-Aminoethyl)-N-ethyl-m-toluidine

Cat. No. B096702
CAS RN: 19248-13-6
M. Wt: 178.27 g/mol
InChI Key: FTMVEUXYYDLYFH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity, and reactivity).


Scientific Research Applications

  • N-(2-Aminoethyl)-N-ethyl-m-toluidine and related compounds have been studied for their role in polymer chemistry, particularly as accelerators in the curing of resins and composites. They have been found to have an accelerating activity on the curing of methyl methacrylate and composite resins with benzoyl peroxide, although this activity is somewhat smaller than that of dimethyl-p-toluidine (Dneboský, Hynková, & Hrabák, 1975).

  • In the field of toxicology and environmental health, compounds similar to N-(2-Aminoethyl)-N-ethyl-m-toluidine, such as o-toluidine, have been identified as carcinogenic aromatic amines present in tobacco smoke and are associated with an increased risk of bladder cancer. A method for measuring these amines in urine has been developed (Riedel et al., 2006).

  • These compounds are also relevant in the context of biodegradable chelating agents used in various industrial, agricultural, and domestic applications. The need to replace non-biodegradable aminopolycarboxylates like EDTA with biodegradable alternatives has led to studies on compounds like N-(2-Aminoethyl)-N-ethyl-m-toluidine (Pinto, Neto, & Soares, 2014).

  • In the pharmaceutical field, related compounds have been evaluated for their potential as antiarrhythmic agents. Specifically, derivatives of aminoaceto-2',6'-xylidides, which are structurally related to N-(2-Aminoethyl)-N-ethyl-m-toluidine, have been synthesized and tested for their antiarrhythmic efficacy (McMaster, Byrnes, Block, & Tenthorey, 1981).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N'-ethyl-N'-(3-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVEUXYYDLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027803
Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-ethyl-m-toluidine

CAS RN

19248-13-6
Record name N1-Ethyl-N1-(3-methylphenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19248-13-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-N-ethyl-m-toluidine
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Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-(m-tolyl)ethylenediamine
Source European Chemicals Agency (ECHA)
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Record name N1-ETHYL-N1-(3-METHYLPHENYL)-1,2-ETHANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HK Rami, M Thompson, P Wyman, JC Jerman… - Bioorganic & medicinal …, 2004 - Elsevier
Small molecule antagonists of the vanilloid receptor 1 (TRPV1, also known as VR1) are disclosed. Ureas such as 5 (SB-452533) were used to explore the structure activity relationship …
Number of citations: 87 www.sciencedirect.com
Y Wang, K Yan, ZQ Du, JJ Long - Journal of CO2 Utilization, 2022 - Elsevier
A special magenta dye SCFX-AYRL with dichlorotriazine as reactive group, designed as one of supercritical trichromatic dyes, was successfully synthesized for sustainable coloration of …
Number of citations: 4 www.sciencedirect.com
M Lebl, JC Pires, C Burger, Y Ni… - High-Throughput …, 2001 - books.google.com
A library of 30,816 tetrahydroisoquinolinones was prepared using a combination of" tea-bag" synthesis and synthesis in microtiterplates with" surface suction" separation of solid and …
Number of citations: 1 books.google.com
JF Pestaner, WE Shelberg - AD2r 3, 1962 - books.google.com
This study deals with the effect of additives and cure on compression set, crosslinking, and chain scission in an irradiated rubber vulcanizate. It is part of a continuing investigation of the …
Number of citations: 3 books.google.com

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